3-Amino-4-(benzylamino)benzonitrile
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Overview
Description
3-Amino-4-(benzylamino)benzonitrile is an organic compound with the molecular formula C14H13N3. It is a derivative of benzonitrile, characterized by the presence of both amino and benzylamino groups attached to the benzene ring. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(benzylamino)benzonitrile typically involves the reaction of 3,4-diaminobenzonitrile with benzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the amino group by the benzyl group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(benzylamino)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Benzyl chloride or other alkyl halides in the presence of a base
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the alkyl halide used
Scientific Research Applications
3-Amino-4-(benzylamino)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Amino-4-(benzylamino)benzonitrile involves its interaction with specific molecular targets and pathways. The amino and benzylamino groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The nitrile group can also participate in various biochemical reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzonitrile: Lacks the benzylamino group, making it less versatile in certain synthetic applications.
3,4-Diaminobenzonitrile: Contains two amino groups but lacks the benzylamino group, affecting its reactivity and applications.
Benzylamine: Contains a benzylamino group but lacks the nitrile group, limiting its use in certain reactions.
Uniqueness
3-Amino-4-(benzylamino)benzonitrile is unique due to the presence of both amino and benzylamino groups, which enhance its reactivity and versatility in organic synthesis. Its ability to undergo various chemical reactions and its wide range of applications in research and industry make it a valuable compound .
Properties
IUPAC Name |
3-amino-4-(benzylamino)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-9-12-6-7-14(13(16)8-12)17-10-11-4-2-1-3-5-11/h1-8,17H,10,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCGEBXSWQSQGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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